molecular formula C11H12BrClOS B14045111 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14045111
M. Wt: 307.63 g/mol
InChI Key: JIHSWGIFQZMYRC-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one (CAS: 1804170-08-8) is an aromatic ketone derivative characterized by a bromomethyl (-CH2Br) group at the para position, a methylthio (-SMe) group at the meta position, and a chlorine-substituted propanone chain at the ortho position of the benzene ring. Its molecular formula is C11H12BrClOS, with a molecular weight of 307.63 g/mol . The compound’s SMILES notation (CSc1cc(C(=O)CCCl)ccc1CBr) highlights its structural complexity, combining halogenated and sulfur-containing substituents. While its density, melting point, and boiling point remain unreported, its reactivity is likely influenced by the electron-withdrawing effects of bromine and chlorine, as well as the electron-donating methylthio group .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-9(6-12)10(5-8)15-2/h3-5,7H,6H2,1-2H3

InChI Key

JIHSWGIFQZMYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)CBr)SC)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material: A substituted phenyl precursor bearing a methylthio group (–SCH3) positioned meta or para to the site of bromomethylation.
  • Step 1: Introduction of Methylthio Group
    The methylthio substituent is typically introduced via nucleophilic aromatic substitution or thiolation reactions using methylthiol or methylthiolate reagents.
  • Step 2: Bromomethylation of the Aromatic Ring
    The bromomethyl group is incorporated through electrophilic bromomethylation, often using bromine sources such as N-bromosuccinimide (NBS) or bromine in the presence of formaldehyde or paraformaldehyde under acidic or radical conditions.
  • Step 3: Friedel-Crafts Acylation with Chloropropanone
    The chloropropanone moiety is appended via Friedel-Crafts acylation using 2-chloropropanoyl chloride or related acylating agents in the presence of Lewis acids like aluminum chloride (AlCl3).

Detailed Preparation Example

Although direct synthesis of this compound is scarcely reported, analogous compounds such as 1-(3-(bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one have been synthesized using the following approach:

Step Reagents and Conditions Description Yield (%)
1 Sulfur-containing phenol or halogenated aromatic precursor; methylthiolation reagents (e.g., methylthiol, sodium methylthiolate) Introduction of methylthio group on aromatic ring ~90
2 Bromine source (e.g., NBS), formaldehyde or paraformaldehyde, solvent (e.g., acetic acid), light or radical initiator Electrophilic bromomethylation at the desired aromatic position 85-95
3 2-Chloropropanoyl chloride, Lewis acid catalyst (AlCl3), inert solvent (e.g., dichloromethane), low temperature Friedel-Crafts acylation to attach chloropropanone moiety 80-90

This synthetic route is consistent with general organic synthesis principles and supported by literature on related compounds with similar functional groups.

Reaction Mechanisms and Considerations

Bromomethylation

  • The bromomethylation typically proceeds via electrophilic substitution, where bromomethyl cation or radical intermediates attack the activated aromatic ring.
  • Control of regioselectivity is critical to ensure substitution at the 4-position relative to the methylthio group.
  • Radical initiators or acidic conditions facilitate the formation of bromomethyl intermediates.

Friedel-Crafts Acylation

  • The chloropropanoyl chloride reacts with the aromatic ring activated by the methylthio substituent.
  • The Lewis acid catalyst forms a complex with the acyl chloride, generating a more electrophilic acylium ion.
  • The reaction proceeds under controlled temperature to prevent polyacylation or side reactions.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Product
Methylthiolation Reagents Methylthiol, NaSCH3 Efficiency of methylthio group introduction
Bromomethylation Agent NBS, Br2 + formaldehyde Regioselectivity and yield of bromomethylation
Solvent for Bromomethylation Acetic acid, chloroform Reaction rate and product purity
Acylation Catalyst AlCl3, FeCl3 Reaction efficiency and selectivity
Temperature (Acylation) 0–25 °C Minimizes side reactions
Reaction Time 2–6 hours per step Completeness of conversion

Research Findings and Analytical Data

  • Molecular Formula: C11H11BrClOS
  • Molecular Weight: 307.63 g/mol
  • Structural Features: Bromomethyl group at para position relative to methylthio group on phenyl ring; chloropropanone side chain at the 1-position of the ketone.

  • Reactivity:

    • Bromomethyl group is highly reactive toward nucleophilic substitution, enabling further functionalization.
    • Chloropropanone moiety participates in nucleophilic acyl substitution reactions.
    • Methylthio group can undergo oxidation or substitution, influencing biological activity.
  • Applications:

    • Intermediate in pharmaceutical synthesis.
    • Potential precursor for compounds with antimicrobial or anticancer properties due to reactive sites.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylthio group may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares the target compound with structurally analogous derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one C11H12BrClOS -Br (bromomethyl), -Cl (propanone), -SMe (methylthio) 307.63 Halogen-rich; sulfur-containing aromatic ketone
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one C10H11ClOS -Cl (propanone), -SMe (methylthio) 230.76 Lacks bromomethyl group; simpler halogenated ketone
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C16H13BrO -Br (α,β-unsaturated ketone), -CH3 (para) 313.18 Chalcone derivative; α,β-unsaturated system enhances electrophilicity
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C15H11ClO2 -Cl (para), -OH (para) 258.70 Hydroxyl group increases polarity; enone system for conjugation
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C12H13ClO -Cl (para), cyclopropyl group 208.68 Cyclopropane introduces steric hindrance; no sulfur or bromine

Key Observations :

  • The target compound’s bromomethyl and methylthio groups distinguish it from simpler halogenated ketones (e.g., ).
  • The absence of hydroxyl or cyclopropane groups (as in ) reduces its polarity and steric complexity.

Physicochemical Properties

Property Target Compound 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one 2-Bromo Chalcone
Molecular Weight 307.63 230.76 313.18
Halogen Content Br, Cl Cl Br
Key Functional Groups -SMe, -CH2Br -SMe α,β-unsaturated ketone
Reported Melting Point Not available Not reported 154–156°C

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound notable for its complex structure, which includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C11H12BrClOSC_{11}H_{12}BrClOS and it has a molecular weight of approximately 307.63 g/mol. The compound's unique functional groups contribute to its reactivity and biological activity, making it a subject of interest in synthetic and medicinal chemistry.

The biological activity of this compound primarily involves enzyme inhibition and protein modification . The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can lead to significant alterations in their function. This reactivity suggests potential therapeutic applications, especially in drug development.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play crucial roles in DNA repair mechanisms. The inhibition of PARP enzymes is particularly relevant in cancer therapy, as it can sensitize cancer cells to chemotherapy.

Case Studies

  • Inhibition of PARP Enzymes : A study highlighted the effectiveness of structurally related compounds in inhibiting PARP1 and PARP2 with low nanomolar IC50 values (e.g., Ki = 1.2 nM for PARP1). Such findings suggest that this compound could have similar inhibitory properties, warranting further investigation into its potential as an anticancer agent.
  • Protein Modification : Another study noted that compounds with bromomethyl functionalities could modify proteins involved in cell signaling pathways, potentially leading to altered cellular responses. This property could be exploited for therapeutic interventions in diseases where such pathways are dysregulated.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-oneC11H12BrClOSDifferent positioning of functional groups
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-oneC11H12BrClOSVariation in chloropropanone positioning
1-(4-Bromo-3-(bromomethyl)phenyl)ethanoneC10H10Br2OContains two bromine atoms; simpler structure

This table illustrates how the positioning and nature of functional groups influence the biological activity and reactivity profiles of these compounds.

Q & A

Synthesis and Optimization

Q1: How can researchers design a robust synthetic route for 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one, and what critical reaction parameters require optimization? A1: A plausible route involves bromination and elimination steps, inspired by methods for analogous brominated chalcones . For example:

Starting Materials : Begin with a precursor like 1-(3-(methylthio)-4-methylphenyl)-2-chloropropan-1-one.

Bromination : Use bromine (1 equiv.) in chloroform under stirring for 24 hours to introduce the bromomethyl group .

Purification : Remove excess solvent under reduced pressure and recrystallize from acetone or ethanol.
Key Parameters :

  • Reagent stoichiometry : Excess bromine may lead to di-brominated byproducts.
  • Reaction time : Extended stirring (>24h) ensures complete substitution.
  • Solvent choice : Chloroform minimizes side reactions compared to polar solvents .
    Validation : Monitor via TLC and confirm by 1^1H NMR (disappearance of methyl proton signals at δ ~2.5 ppm) .

Structural Characterization

Q2: What advanced spectroscopic and crystallographic techniques are essential for unambiguous structural confirmation? A2:

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Position H atoms geometrically with riding models and refine thermal parameters anisotropically for heavy atoms .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Identify the bromomethyl group (δ ~4.3 ppm for CH2_2Br) and methylthio moiety (δ ~2.4 ppm for S-CH3_3) .
    • IR : Confirm carbonyl stretching (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
      Data Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to resolve discrepancies (e.g., C-Br bond length ~1.9 Å) .

Crystallographic Challenges

Q3: How can researchers address twinning or disorder in the crystal structure of this compound? A3:

  • Twinning Detection : Use SHELXD to identify twin laws via intensity statistics. For twin fraction <0.3, refine using HKLF5 format in SHELXL .
  • Disorder Modeling : Split bromomethyl/methylthio groups into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to stabilize geometry .
    Case Study : For a related brominated chalcone, twinning was resolved by merging data from multiple crystals and applying a twin matrix .

Mechanistic and Computational Insights

Q4: How can DFT calculations elucidate the electronic effects of the bromomethyl and methylthio substituents on reactivity? A4:

  • Electrostatic Potential Maps : Compute using Gaussian09 at B3LYP/6-311++G(d,p) to visualize electron-deficient regions near Br and S atoms, guiding nucleophilic/electrophilic attack sites .
  • Transition State Analysis : Model bromination steps to identify rate-limiting stages (e.g., Br2_2 activation energy). Compare with experimental kinetics .
    Validation : Match computed 1^1H NMR chemical shifts (<0.5 ppm deviation) and XRD torsional angles to confirm accuracy .

Data Contradictions and Resolution

Q5: How should researchers reconcile conflicting spectroscopic or crystallographic data across studies? A5:

  • Solvent Effects : NMR shifts vary with solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6). Standardize solvent conditions for cross-study comparisons .
  • Polymorphism : Differing crystallization solvents (e.g., acetone vs. ethanol) may yield distinct crystal forms. Use PXRD to identify polymorphs .
    Example : A brominated chalcone showed a 0.1 Å variation in C=O bond length between XRD and DFT due to crystal packing forces .

Advanced Applications in Catalysis

Q6: What strategies enable the use of this compound as a ligand or catalyst in asymmetric synthesis? A6:

  • Metal Coordination : Screen Pd(II)/Cu(I) complexes via UV-Vis titration. The methylthio group’s lone pairs enhance metal binding affinity .
  • Chiral Derivatization : Introduce chiral auxiliaries (e.g., BINOL) to the ketone group for enantioselective reactions .
    Case Study : A 4-(methylthio)phenyl chalcone derivative exhibited 85% ee in asymmetric aldol reactions when coordinated to a Cu(I)-BINAP complex .

Stability and Degradation Pathways

Q7: Under what conditions does this compound undergo hydrolysis or photodegradation, and how can this be mitigated? A7:

  • Hydrolysis : The bromomethyl group is susceptible to aqueous nucleophilic attack. Monitor via 1^1H NMR in D2_2O; half-life <12h at pH 7 .
  • Photostability : UV irradiation (254 nm) induces C-Br bond cleavage. Use amber glassware and antioxidants (e.g., BHT) to stabilize .
    Mitigation : Store under inert gas (N2_2) at -20°C with desiccants to prolong shelf life .

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